Acetamide, 2-(7-chloro-5-(2-chlorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-ylidene)-
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Overview
Description
ACETAMIDE,2-(7-CHLORO-5-(2-CHLOROPHENYL)-1,3-DIHYDRO-1-METHYL-2H-1,4-BENZODIAZEPIN-2-YLIDENE)- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the benzodiazepine class, which is widely recognized for its psychoactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,2-(7-CHLORO-5-(2-CHLOROPHENYL)-1,3-DIHYDRO-1-METHYL-2H-1,4-BENZODIAZEPIN-2-YLIDENE)- involves multiple steps, starting from the preparation of the benzodiazepine core. The process typically includes:
Formation of the benzodiazepine core: This is achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Acetamide formation: The final step involves the reaction of the chlorinated benzodiazepine with acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,2-(7-CHLORO-5-(2-CHLOROPHENYL)-1,3-DIHYDRO-1-METHYL-2H-1,4-BENZODIAZEPIN-2-YLIDENE)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced benzodiazepine derivatives.
Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.
Scientific Research Applications
ACETAMIDE,2-(7-CHLORO-5-(2-CHLOROPHENYL)-1,3-DIHYDRO-1-METHYL-2H-1,4-BENZODIAZEPIN-2-YLIDENE)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ACETAMIDE,2-(7-CHLORO-5-(2-CHLOROPHENYL)-1,3-DIHYDRO-1-METHYL-2H-1,4-BENZODIAZEPIN-2-YLIDENE)- involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The molecular targets include GABA-A receptors, and the pathways involved are primarily related to neurotransmitter modulation.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
ACETAMIDE,2-(7-CHLORO-5-(2-CHLOROPHENYL)-1,3-DIHYDRO-1-METHYL-2H-1,4-BENZODIAZEPIN-2-YLIDENE)- is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its dual chlorination and acetamide functional group make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
71125-20-7 |
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Molecular Formula |
C18H15Cl2N3O |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
(2E)-2-[7-chloro-5-(2-chlorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-ylidene]acetamide |
InChI |
InChI=1S/C18H15Cl2N3O/c1-23-12(9-17(21)24)10-22-18(13-4-2-3-5-15(13)20)14-8-11(19)6-7-16(14)23/h2-9H,10H2,1H3,(H2,21,24)/b12-9+ |
InChI Key |
IGNVKXLGRBJBSK-FMIVXFBMSA-N |
Isomeric SMILES |
CN1/C(=C/C(=O)N)/CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3Cl |
Canonical SMILES |
CN1C(=CC(=O)N)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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